alpha-Viniferin

COX-2 inhibition Anti-inflammatory Prostaglandin H2 synthase

Researchers requiring a specific viniferin variant with validated target engagement data cannot rely on generic resveratrol or uncharacterized stilbene mixtures. α-Viniferin (CAS 62218-13-7) is the structurally defined resveratrol trimer with demonstrated selectivity across multiple pharmacological targets. Key differentiation: COX-2 IC₅₀ 4.9 μM with COX-1 sparing at 100 μM, enabling selective inflammation studies. MRP1 transport inhibition IC₅₀ 0.8 μM-4.4-fold more potent than ε-viniferin, making it the preferred probe for chemoresistance assays. AChE inhibition IC₅₀ 2.0 μM (noncompetitive, reversible) supports cholinergic signaling research. Anti-tubercular intracellular MIC₅₀ 2.3-4.6 μM against drug-susceptible and drug-resistant M. tuberculosis. Procure the exact viniferin isoform with batch-specific purity documentation for reproducible experimental results.

Molecular Formula C42H30O9
Molecular Weight 678.7 g/mol
CAS No. 62218-13-7
Cat. No. B015508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Viniferin
CAS62218-13-7
Synonymsalpha-viniferin
Molecular FormulaC42H30O9
Molecular Weight678.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O
InChIInChI=1S/C42H30O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-48H
InChIKeyKUTVNHOAKHJJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Alpha-Viniferin: Pharmacological Differentiation Overview


Alpha-Viniferin (CAS 62218-13-7, C₄₂H₃₀O₉, MW 678.7) is a resveratrol trimer belonging to the oligomeric stilbene class [1]. Unlike monomeric resveratrol, α-viniferin forms a nine-membered macrocyclic structure incorporating three 6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuranyl moieties, which fundamentally alters its pharmacological profile [2]. The compound is naturally isolated from plant sources including Carex humilis Leyss (Cyperaceae) and Caragana chamlagu Lamarck (Leguminosae) [3].

Resveratrol trimer with non-interchangeable oligomer pharmacology
COX-2 selective inhibition study fit
MRP1 transport inhibition research context
Plant-derived oligomeric stilbene probe

Structural and Pharmacological Distinctions Among Resveratrol Oligomers


Resveratrol oligomers constitute a structurally diverse class including α-, β-, δ-, ε-, γ-, R-, and R2-viniferin, each exhibiting distinct stereochemistry and oligomerization patterns [1]. These structural variations directly translate into non-interchangeable biological activities. For instance, (+)-α-viniferin demonstrates approximately 4.4-fold higher potency than ε-viniferin in MRP1 transport inhibition (IC₅₀ 0.8 μM vs 3.5 μM) [2], and exhibits a unique COX-2 selective inhibitory profile with an IC₅₀ of 4.9 μM while sparing COX-1 at 100 μM [3]. Consequently, procurement decisions cannot rely on class-level assumptions; experimental design requires the specific viniferin variant with validated activity data for the intended assay system.

Variant Viniferin subclass (α, β, ε, etc.) may shift target potency profile; class-level assumptions are not reliable.
Selectivity COX-2 selective inhibition is variant-specific; pan-resveratrol expectations may lead to assay mismatch.
Potency MRP1 transport inhibition context differs substantially among viniferin isomers; direct substitution requires validation.

Quantitative Differentiation Evidence for Procurement


COX-2 Selective Inhibition Profile

Alpha-viniferin exhibits COX-2 selective inhibition with an IC₅₀ value of 4.9 μM, while showing minimal COX-1 inhibition (55.2 ± 2.1% of control activity remaining at 100 μM) [1]. This stands in contrast to resveratrol, which inhibits both COX isoforms with lower potency [2].

COX-2 Selectivity
Head-to-head
IC₅₀ 4.9 μM (COX-2) vs. 55.2% residual at 100 μM (COX-1)
Supports COX-2 pathway research with COX-1 sparing profile.
In vitro COX activity assay; selectivity ratio >20-fold based on concentration differential.
COX-2 inhibition Anti-inflammatory Prostaglandin H2 synthase

Prostaglandin H2 Synthase Inhibition Potency

Alpha-viniferin exhibits a dose-dependent inhibition of cyclooxygenase activity of prostaglandin H2 synthase with an IC₅₀ of approximately 7 μM [1]. Direct comparative analysis against resveratrol, the monomeric building block, revealed that alpha-viniferin is approximately 3- to 4-fold more potent [1].

PGH2 Synthase Inhibition
Head-to-head
IC₅₀ ≈ 7 μM, 3–4 fold higher than resveratrol
Supports oligomer-specific potency rank in cyclooxygenase assays.
Prostaglandin H2 synthase from sheep seminal vesicles.
Cyclooxygenase inhibitor Resveratrol comparator Anti-inflammatory

MRP1 Transport Inhibition Potency

In inside-out vesicle (IOV) transport assays, (+)-α-viniferin demonstrated potent inhibition of MRP1-mediated BCPCF transport with an IC₅₀ of 0.8 μM [1]. This was 4.4-fold more potent than (-)-ε-viniferin, which exhibited an IC₅₀ of 3.5 μM in the same assay system [1].

MRP1 Transport
Head-to-head
IC₅₀ 0.8 μM vs. ε-viniferin 3.5 μM
Supports MRP1-mediated efflux inhibition research.
Inside-out vesicle transport assay; Anticancer Res 2006.
MRP1 inhibitor Multidrug resistance Cancer

Acetylcholinesterase Inhibition Activity

Alpha-viniferin inhibits acetylcholinesterase (AChE) activity in a dose-dependent manner with an IC₅₀ value of 2.0 μM [1]. This inhibitory activity is specific, reversible, and noncompetitive in nature .

AChE Inhibition
Assay context
IC₅₀ 2.0 μM
Supports cholinergic signaling assay context.
Reversible, noncompetitive inhibition reported.
Acetylcholinesterase inhibitor Alzheimer's disease Neurodegeneration

Anti-Tubercular Activity Against Drug-Resistant Strains

Alpha-viniferin demonstrates activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis with MIC₅₀ values of 4.6 μM in culture broth medium [1]. Importantly, intracellular activity was observed at MIC₅₀ values of 2.3-4.6 μM inside macrophages and pneumocytes, indicating cell penetration capability [1].

Anti-Mycobacterial
Assay context
MIC₅₀ 4.6 μM (broth); 2.3–4.6 μM (intracellular)
Supports antimicrobial screening context.
M. tuberculosis broth and macrophage models.
Antitubercular Mycobacterium tuberculosis Antimicrobial

Nitric Oxide Production Inhibition in Macrophages

In LPS-activated murine macrophage Raw264.7 cells, alpha-viniferin inhibited nitric oxide (NO) production with an IC₅₀ value of 2.7 μM when co-treated with LPS [1]. The compound also inhibited synthesis of iNOS transcript with an IC₅₀ of 4.7 μM [1].

NO / iNOS Inhibition
Assay context
IC₅₀ 2.7 μM (NO); 4.7 μM (iNOS transcript)
Supports inflammation model endpoint context.
LPS-activated Raw264.7 macrophages.
Nitric oxide inhibition iNOS Macrophage

Validated Research Application Scenarios


COX-2 Selective Anti-Inflammatory Research

Based on the demonstrated COX-2 IC₅₀ of 4.9 μM with minimal COX-1 inhibition at 100 μM [1], alpha-viniferin is appropriate for researchers investigating selective COX-2 inhibition mechanisms. The compound has shown significant anti-inflammatory activity in carrageenin-induced paw edema in mice at doses >30 mg/kg (p.o.) or >3 mg/kg (i.v.) [1]. This validated in vivo efficacy supports its use in preclinical inflammation studies where COX-1 sparing is a desired experimental parameter.

MRP1-Mediated Multidrug Resistance Reversal Studies

Alpha-viniferin's potent MRP1 inhibition (IC₅₀ = 0.8 μM) and 4.4-fold superiority over ε-viniferin [2] make it the preferred viniferin variant for multidrug resistance research. Researchers investigating MRP1-mediated chemotherapeutic drug efflux mechanisms should select alpha-viniferin over other viniferin isoforms based on this direct comparative potency data.

Tuberculosis Drug Discovery Against Resistant Strains

Alpha-viniferin's demonstrated activity against both drug-susceptible and drug-resistant M. tuberculosis strains (MIC₅₀ = 4.6 μM in broth, 2.3-4.6 μM intracellular) [3] positions it as a relevant tool compound for tuberculosis research programs. Its ability to penetrate macrophages and pneumocytes while maintaining antimycobacterial activity supports its use in host-directed therapy studies and intracellular pathogen clearance assays.

Neurodegenerative Disease Research via AChE Inhibition

With a validated AChE IC₅₀ of 2.0 μM in dose-dependent, specific, reversible, and noncompetitive inhibition [4], alpha-viniferin serves as a natural product-derived tool compound for cholinergic signaling research. Applications include Alzheimer's disease model development, synaptic acetylcholine regulation studies, and comparative pharmacology against synthetic AChE inhibitors.

Application
Selection Property
Validation Focus
Anti-inflammatory model research
COX-2 selective inhibition context
COX-2/COX-1 selectivity endpoint review
Multidrug resistance transporter studies
MRP1 transport inhibition context
IOV assay endpoint review
Antimycobacterial screening research
Intracellular activity profile
MIC endpoint review in macrophage models
Cholinergic signaling assay studies
AChE inhibition context
AChE activity assay endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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